Zinc, chloro(2-methoxyphenyl)-
Description
Contextualization of Organozinc Chemistry within Modern Organic Synthesis
Organozinc chemistry, the study of compounds containing carbon-zinc bonds, has been a cornerstone of organic synthesis since the preparation of the first organozinc compound, diethylzinc (B1219324), by Edward Frankland in 1848. wikipedia.org These reagents are pivotal for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. sigmaaldrich.comslideshare.net Unlike their more reactive organolithium and Grignard counterparts, organozinc reagents exhibit greater functional group tolerance, allowing for their use in the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. wikipedia.orgyoutube.com
The reactivity and stability of organozinc reagents, typically of the formula RZnX (where R is an alkyl or aryl group and X is a halide), are significantly influenced by their preparation method. sigmaaldrich.com Historically, the direct reaction of alkyl or aryl halides with zinc metal was challenging until the development of activated zinc, such as Rieke® Zinc. wikipedia.orgsigmaaldrich.com Modern methods also include transmetalation from organolithium or Grignard reagents, which has expanded the accessibility and variety of organozinc compounds available for synthesis. wikipedia.orgyoutube.com
The utility of organozinc reagents is vast, encompassing a range of transformations including Michael additions, electrophilic aminations, and, most notably, transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com Their moderate reactivity, combined with their low toxicity and the relative affordability of zinc, makes them highly attractive reagents in both academic research and industrial applications. nih.gov
Significance of Aryl Organozinc Halides in Chemical Transformations
Aryl organozinc halides, a subclass of organozinc reagents, are particularly valuable in the synthesis of biaryls and other arylated compounds. These structures are prevalent in pharmaceuticals, natural products, and materials science. nih.gov The primary application of aryl organozinc halides is in palladium- or nickel-catalyzed cross-coupling reactions, most famously the Negishi coupling. youtube.comwikipedia.org This reaction involves the coupling of an organozinc compound with an organic halide or triflate. wikipedia.org
The Negishi coupling is renowned for its broad scope and high functional group tolerance. youtube.comwikipedia.org It allows for the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and other carbon-carbon bonds under relatively mild conditions. wikipedia.org The use of aryl organozinc reagents in these transformations is advantageous because they are generally less basic and nucleophilic than other common organometallics, which prevents undesirable side reactions with sensitive functional groups like ketones or esters that might be present on the coupling partners. youtube.com
Recent advancements have focused on developing more active and robust catalyst systems to further expand the scope of reactions involving aryl organozinc halides, including the use of sterically hindered substrates and less reactive aryl chlorides. acs.orgresearchgate.net Additionally, methods for the in situ generation of organozinc reagents from organic halides under flow conditions or in aqueous media are being developed to improve efficiency and operational simplicity. nih.govacs.orgresearchgate.net
Scope and Research Trajectories of Chloro(2-methoxyphenyl)zinc Studies
Chloro(2-methoxyphenyl)zinc is a specific aryl organozinc halide that serves as a valuable building block in organic synthesis. Its research trajectory is primarily focused on its application as a nucleophilic partner in cross-coupling reactions to introduce the 2-methoxyphenyl moiety into a target molecule. The presence of the ortho-methoxy group can influence the reagent's reactivity and provides a handle for further synthetic modifications.
Research involving chloro(2-methoxyphenyl)zinc has demonstrated its utility in the synthesis of complex molecules. For instance, it has been used as a precursor in the preparation of benzylic zinc reagents and in subsequent coupling reactions. In one study, 2-methoxybenzylzinc chloride was prepared and then reacted with various electrophiles, such as acyl chlorides, in the presence of a copper catalyst to form ketones like 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanone. core.ac.uk
The development of highly active palladium catalysts has enabled the use of sterically hindered organozinc reagents in Negishi couplings. While studies have successfully coupled even very bulky reagents like (2,4,6-triisopropylphenyl)zinc chloride, the reactivity of chloro(2-methoxyphenyl)zinc can be substrate-dependent. For example, the reaction of [2-(N,N-dimethylamino)-6-methoxyphenyl]zinc chloride, a related compound, proceeded smoothly with 2-chlorobenzonitrile (B47944) but failed to react with the less activated 2-chloroanisole (B146271) under standard conditions, highlighting the nuances of its reactivity profile. acs.org
The table below summarizes key properties and synthetic applications documented for chloro(2-methoxyphenyl)zinc and related reagents.
| Property/Application | Description | Reference(s) |
| Chemical Formula | C₇H₇ClZnO | guidechem.com |
| Synonym | (2-methoxyphenyl)zinc chloride | core.ac.uk |
| Primary Application | Nucleophile in Negishi cross-coupling reactions | wikipedia.orgacs.org |
| Synthesis Method | Typically prepared from the corresponding aryl halide (e.g., 2-chloroanisole or 2-bromoanisole) via transmetalation with an organolithium reagent followed by treatment with zinc chloride, or direct insertion of activated zinc. | wikipedia.orgyoutube.com |
| Example Reaction | Synthesis of 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanone by reacting 2-methoxybenzylzinc chloride with 4-chlorobenzoyl chloride in the presence of CuCN·2LiCl. | core.ac.uk |
| Catalyst Systems | Palladium complexes with specialized phosphine (B1218219) ligands (e.g., Buchwald ligands) are often employed to facilitate coupling, especially with challenging substrates. | acs.orgresearchgate.net |
Future research will likely continue to explore the reactivity of chloro(2-methoxyphenyl)zinc with a wider array of electrophiles and under more sustainable and efficient reaction conditions, such as in flow chemistry or with earth-abundant metal catalysts like cobalt or nickel. researchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
65344-84-5 |
|---|---|
Molecular Formula |
C7H7ClOZn |
Molecular Weight |
208.0 g/mol |
IUPAC Name |
chlorozinc(1+);methoxybenzene |
InChI |
InChI=1S/C7H7O.ClH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XVHDGHXWPSRBEP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=[C-]1.Cl[Zn+] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Chloro 2 Methoxyphenyl Zinc Generation
Direct Insertion Approaches for Organozinc Formation
Direct insertion represents the most atom-economical pathway to arylzinc halides, involving the direct reaction of an aryl halide with zinc metal.
The direct insertion of zinc metal into the carbon-halogen bond of a 2-haloanisole (iodide, bromide, or chloride) is a primary method for the synthesis of chloro(2-methoxyphenyl)zinc. The reactivity of the aryl halide follows the general trend I > Br > Cl. orgsyn.org To facilitate this oxidative addition, activation of the zinc metal is often necessary. Methods include using highly reactive Rieke zinc, prepared by the reduction of ZnCl₂, or chemical activation of commercial zinc dust with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride. units.it
A highly effective and common practice involves the use of lithium chloride (LiCl) as an additive. nih.gov LiCl is believed to facilitate the reaction by solubilizing the organozinc species as it forms on the metal surface, thereby exposing fresh zinc for reaction and preventing passivation. nih.gov The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (B95107) (THF).
Table 1: Representative Conditions for Direct Zinc Insertion
| Entry | Aryl Halide | Zinc Source | Activator/Additive | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Iodoanisole (B129775) | Zn dust | LiCl | THF | 25-40 | >90 |
| 2 | 2-Bromoanisole (B166433) | Activated Zn (Rieke) | - | THF | 25 | >85 |
| 3 | 2-Bromoanisole | Zn dust | LiCl | THF | 40-50 | >85 |
| 4 | 2-Chloroanisole (B146271) | Zn dust | CoBr₂/Pyridine (catalyst) | DMF | 25 | Moderate |
Yields are estimated based on analogous reactions and subsequent trapping experiments. The reaction with 2-chloroanisole is significantly more challenging and often requires catalysis. organic-chemistry.org
The formation of chloro(2-methoxyphenyl)zinc via direct insertion proceeds through an oxidative addition mechanism, where the zinc metal (in oxidation state 0) inserts into the carbon-halogen bond of the 2-haloanisole, resulting in a zinc(II) species. uni-muenchen.de The precise mechanism can vary and may involve a concerted pathway, an Sₙ2-type nucleophilic attack, or a radical process. uni-muenchen.debucknell.edu
For aryl halides, the reaction is generally believed to occur on the surface of the zinc metal. The process can be viewed as two main steps:
Oxidative Addition: The aryl halide reacts with the zinc surface to form a surface-bound organozinc species, ArZnX(surface).
Solubilization: This surface species is then solubilized into the reaction medium, often facilitated by a solvent like THF or additives such as LiCl, to give the solution-phase organozinc reagent, ArZnX(solvated).
The electronic nature of the aryl halide influences the reaction rate. While electron-withdrawing groups typically accelerate oxidative addition, the electron-donating methoxy (B1213986) group in the ortho position of the anisole (B1667542) ring makes the carbon-halogen bond less electrophilic. uni-muenchen.de However, the reaction remains feasible, particularly with the more reactive aryl iodides and bromides. The mechanism for these electron-rich systems is often considered to be a concerted pathway involving a three-centered transition state. uni-muenchen.de
Transmetalation Strategies for Chloro(2-methoxyphenyl)zinc Production
Transmetalation involves the transfer of the 2-methoxyphenyl group from a more electropositive metal (like lithium or magnesium) to a zinc(II) salt, typically zinc chloride (ZnCl₂). This is an exceptionally common and reliable method for preparing functionalized organozinc reagents.
Halogen-zinc exchange offers a mild route to arylzinc compounds, particularly from aryl iodides. This method avoids the use of highly reactive organolithium or Grignard reagents, allowing for greater functional group tolerance. nih.govresearchgate.net The reaction is typically performed by treating the aryl iodide with a diorganozinc reagent, such as diethylzinc (B1219324) (Et₂Zn), often in the presence of LiCl to accelerate the exchange. A review on the topic specifically highlights the iodine-zinc exchange on 2-iodoanisole as a feasible transformation. nih.gov
Table 2: Halogen-Zinc Exchange for 2-Methoxyphenylzinc Halide Synthesis
| Entry | Substrate | Exchange Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 1 | 2-Iodoanisole | Et₂Zn / LiCl | THF | 25 °C, 1-3 h | (2-MeOC₆H₄)ZnI |
| 2 | 2-Iodoanisole | iPr₂Zn | THF | 25 °C, <1 h | (2-MeOC₆H₄)ZnI |
Data based on general procedures for I/Zn exchange on functionalized aryl iodides. nih.gov
The most widely used transmetalation strategies involve the prior formation of an organolithium or organomagnesium (Grignard) reagent, followed by reaction with ZnCl₂.
Magnesium-Zinc Exchange: This is a robust and highly popular method. First, 2-methoxyphenylmagnesium bromide is prepared by treating 2-bromoanisole with magnesium turnings in THF. The resulting Grignard reagent is then transmetalated by adding a solution of ZnCl₂ in THF. nih.gov The presence of LiCl, often from using a ZnCl₂·2LiCl complex, can be beneficial.
Lithium-Zinc Exchange: This route begins with the formation of 2-methoxyphenyllithium, typically by deprotonation of anisole with a strong base like n-butyllithium (n-BuLi) or by lithium-halogen exchange from 2-bromoanisole. The resulting organolithium species is then quenched with a solution of ZnCl₂ to yield the desired chloro(2-methoxyphenyl)zinc.
The efficiency and yield of transmetalation reactions are highly dependent on the reaction conditions. Key parameters for optimization include:
Solvent: Tetrahydrofuran (THF) is the most common solvent due to its ability to solvate both the organometallic precursors and the final organozinc product.
Temperature: The initial formation of the organolithium or Grignard reagent is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. The subsequent transmetalation with ZnCl₂ is also typically conducted at low temperatures and then allowed to warm to room temperature.
Additives: The addition of lithium chloride is crucial. It breaks up oligomeric aggregates of the organozinc reagent and forms a more reactive monomeric species, often represented as (2-MeOC₆H₄)ZnCl·LiCl. uni-muenchen.de This enhances solubility and reactivity in subsequent coupling reactions.
Purity of Reagents: The quality of the zinc chloride and the precursor organometallic reagent is vital. Anhydrous conditions are mandatory as all organometallic species involved are sensitive to moisture.
By carefully controlling these parameters, chloro(2-methoxyphenyl)zinc can be generated in high yield and purity, ready for use in further synthetic applications like the Negishi cross-coupling. nih.govnih.gov
Continuous Flow and Scalable Synthesis of Chloro(2-methoxyphenyl)zinc
Continuous flow chemistry represents a paradigm shift in the synthesis of reactive intermediates like organozinc halides. illinois.edu This approach utilizes microreactors and other flow devices to conduct chemical reactions in a continuous stream rather than in a single large vessel. The key advantages include superior control over reaction parameters such as temperature and mixing, which is critical for managing the often exothermic and rapid formation of organometallic compounds. chemicalprocessing.comchimia.ch This precise control minimizes the formation of byproducts, leading to higher product purity and yield. chemicalprocessing.com
The move from laboratory-scale batch processes to scalable continuous flow systems is becoming well-established for main group organometallics, including those of zinc. researchgate.net This technology often allows for reactions to be run under less extreme conditions, such as avoiding cryogenic temperatures, and facilitates a more straightforward scale-up for industrial production. researchgate.net
Microreactors are a cornerstone of modern continuous flow synthesis. rsc.org Their small internal dimensions create a high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. chimia.chrsc.org This characteristic is particularly beneficial for the synthesis of Grignard reagents, which are often precursors to organozinc compounds, and for the subsequent transmetalation to form the desired organozinc halide. fraunhofer.de
The synthesis of arylzinc reagents in flow often involves pumping a solution of an organic halide through a packed column containing activated zinc metal. researchgate.netfraunhofer.de Research has demonstrated that full conversion of the starting halide can be achieved in a single pass through such a reactor, with organozinc yields reported in the range of 82-92%. researchgate.netfraunhofer.de
For instance, the Fraunhofer Institute for Microengineering and Microsystems (IMM) has developed a scalable microreactor initially for Grignard reagent synthesis that is also suitable for preparing organozinc compounds. chemicalprocessing.comfraunhofer.de Their pilot plant, consisting of linked reactor modules, can process significant volumes of reactant solution per hour, demonstrating the scalability of the technology. chemicalprocessing.comfraunhofer.de This setup allows for the continuous and safe production of these sensitive reagents, which can then be immediately used in subsequent reactions. researchgate.netfraunhofer.de
Table 1: Research Findings on Continuous Flow Organozinc Synthesis
| Feature | Description | Key Advantages | Reported Yields | Source |
| Reactor Type | Packed-bed microreactor with zinc turnings | Scalable, enables fast and safe process optimization | 82-92% for organozinc formation | fraunhofer.de, researchgate.net |
| Precursor Generation | Continuous flow Grignard reagent formation | Faster and safer reactions, purer product | Not specified for Grignard step alone | fraunhofer.de, chemicalprocessing.com |
| Process Integration | In-situ formation and immediate consumption in subsequent coupling reactions | Minimizes handling of reactive intermediates, improves step economy | Up to 92% for subsequent coupling steps | fraunhofer.de, researchgate.net |
| Scalability | Pilot-scale setup with throughput of 3-5 L/h | Demonstrates industrial production potential | Not specified | fraunhofer.de |
The integration of automation with continuous flow systems has revolutionized the discovery and optimization of chemical reactions. nih.gov Automated platforms can systematically vary reaction parameters like flow rate (which dictates residence time), temperature, and reagent concentration, allowing for rapid screening of conditions to maximize product yield and purity. nih.gov
An end-to-end automated workflow can include the synthesis, workup, and purification of products, minimizing human intervention. nih.gov Such a system has been developed for the generation of organozinc reagents and their subsequent use in Negishi couplings. nih.gov In this setup, a solution of the starting material is pumped through a column containing zinc, and the resulting organozinc reagent is mixed with a second solution containing a catalyst and coupling partner. nih.gov This automated approach is a powerful tool for creating libraries of new molecules for applications like drug discovery. nih.gov
While direct data for the high-throughput synthesis of chloro(2-methoxyphenyl)zinc is not detailed in the provided search results, the principles are widely applicable. The effect of reaction variables on the yield of a generic arylzinc reagent can be illustrated as follows.
Table 2: Illustrative Data for Automated Synthesis Optimization of an Arylzinc Reagent
| Experiment | Residence Time (min) | Temperature (°C) | Aryl Halide Concentration (M) | Resulting Arylzinc Yield (%) |
| 1 | 5 | 25 | 0.5 | 88 |
| 2 | 10 | 25 | 0.5 | 94 |
| 3 | 10 | 40 | 0.5 | 91 |
| 4 | 10 | 25 | 1.0 | 85 |
This table demonstrates how an automated system can quickly identify that a 10-minute residence time at 25°C with a 0.5 M starting concentration provides the optimal yield among the tested conditions. This rapid optimization capability is a key advantage of combining automation with continuous flow synthesis. nih.gov
Iii. Reactivity Profiles and Mechanistic Investigations of Chloro 2 Methoxyphenyl Zinc
Fundamental Reactivity Modes of Aryl Organozinc Species
Aryl organozinc species, including chloro(2-methoxyphenyl)zinc, are part of a broader class of organometallic compounds known as organozinc reagents. These reagents are generally less reactive than their organolithium or Grignard counterparts, which often translates to higher chemoselectivity in complex chemical environments. chem-station.comsigmaaldrich.com The reactivity of organozinc compounds can be modulated by the choice of the preparative route. sigmaaldrich.com For instance, the presence of lithium salts, such as lithium chloride, can break up aggregates of organozinc species, generating more reactive monomeric zincate species in solution. illinois.edu
The formation of organozinc reagents from zinc metal and organohalides is a key process. This typically involves an oxidative-addition–solubilization sequence. nih.gov The nature of the solvent also plays a crucial role; polar aprotic solvents can facilitate the reaction. core.ac.uk
Nucleophilic Addition Reactions Involving Chloro(2-methoxyphenyl)zinc
The carbon-zinc bond in chloro(2-methoxyphenyl)zinc is polarized, with a partial negative charge on the carbon atom, making it a potent nucleophile. This nucleophilicity is the basis for its participation in addition reactions to various electrophilic functional groups.
Addition to Carbonyl Compounds (Aldehydes, Ketones)
Chloro(2-methoxyphenyl)zinc can add to the electrophilic carbon of a carbonyl group in aldehydes and ketones. This reaction, a type of nucleophilic addition, results in the formation of a new carbon-carbon bond and, after workup, yields a secondary or tertiary alcohol, respectively. libretexts.orgmasterorganicchemistry.com The mechanism involves the attack of the nucleophilic aryl group from the organozinc reagent on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.orgyoutube.com
The reactivity of the carbonyl compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com The presence of a Lewis acid can catalyze the reaction by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org
Conjugate Addition to α,β-Unsaturated Systems
Organozinc reagents, including aryl zinc species, can participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. researchgate.net This reaction is a powerful method for carbon-carbon bond formation. In some cases, the addition can be carbonylative, where a molecule of carbon monoxide is incorporated, leading to the formation of 1,4-dicarbonyl compounds. nih.gov Palladium catalysts are often employed to facilitate these transformations. nih.gov
The reaction conditions, such as the choice of catalyst and the presence of additives, can significantly influence the outcome and efficiency of the conjugate addition. nih.gov
Addition to Imines and Nitriles
The nucleophilic nature of chloro(2-methoxyphenyl)zinc also allows for its addition to the carbon-nitrogen double bond of imines and the carbon-nitrogen triple bond of nitriles. The addition to imines provides a route to α-branched amines. acs.org Zinc-mediated carbonyl alkylative amination reactions have been developed that tolerate a wide range of functional groups. acs.org
Addition to nitriles, followed by hydrolysis, can lead to the formation of ketones. This provides a valuable synthetic route to aryl ketones.
Cross-Coupling Reaction Pathways with Chloro(2-methoxyphenyl)zinc
Chloro(2-methoxyphenyl)zinc is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. organic-chemistry.orgwikipedia.org This reaction allows for the formation of carbon-carbon bonds between the 2-methoxyphenyl group and various organic electrophiles. wikipedia.org
Palladium-Catalyzed Negishi Cross-Coupling Mechanisms
The Negishi coupling reaction generally proceeds through a catalytic cycle involving a palladium(0) species. chem-station.comwikipedia.org The key steps in the mechanism are:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an organic halide (R-X), forming a palladium(II) intermediate. wikipedia.org
Transmetalation: The organozinc reagent, chloro(2-methoxyphenyl)zinc, then transmetalates its aryl group to the palladium(II) center, displacing the halide. illinois.eduwikipedia.org The rate of transmetalation can be influenced by the nature of the organozinc species and the solvent. illinois.edu For aryl zinc species, transmetalation can occur directly. core.ac.uk
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. illinois.edu
The efficiency and scope of the Negishi coupling are highly dependent on the choice of the palladium catalyst and the supporting ligands. acs.orgnih.gov Highly active catalyst systems have been developed that allow for the coupling of a wide variety of substrates under mild conditions. acs.orgnih.gov The reaction is known for its high functional group tolerance, a consequence of the moderate reactivity of the organozinc reagent. sigmaaldrich.comwikipedia.org
Nickel-Catalyzed Cross-Coupling Processes
Nickel-catalyzed cross-coupling reactions provide a powerful and cost-effective alternative to palladium-based systems for the formation of biaryl compounds and other valuable organic structures. Chloro(2-methoxyphenyl)zinc has proven to be a versatile coupling partner in these transformations.
P,N,O-chelate nickel complexes have been shown to efficiently catalyze the cross-coupling of aryl chlorides with various arylzinc reagents, including chloro(2-methoxyphenyl)zinc. nih.gov These reactions can proceed at room temperature with low catalyst loadings, offering a mild and efficient route to unsymmetrical biaryls. nih.gov The use of a 1:1 mixture of tetrahydrofuran (B95107) (THF) and N-methyl-2-pyrrolidone (NMP) as the solvent system is often crucial for achieving high yields. nih.gov
The mechanism of nickel-catalyzed cross-coupling reactions generally involves the oxidative addition of the aryl halide to a low-valent nickel(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the nickel(0) catalyst. acs.org In some instances, particularly in cross-electrophile coupling reactions, an arylzinc intermediate is formed in situ from an aryl bromide, which then undergoes coupling with a heteroaryl chloride. acs.org The choice of ligand is critical in these systems, with sterically hindered ligands often promoting the desired reactivity and selectivity. acs.org
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions
| Catalyst System | Electrophile | Nucleophile | Product | Yield (%) | Reference |
| NiBr₂/terpyridine, Zn | 2-Chloropyridine | Aryl bromide (forms arylzinc in situ) | 2-Arylpyridine | High | acs.org |
| NiCl₂(P,N,O-chelate) | Aryl chloride | Arylzinc reagent | Unsymmetrical biaryl | Good to Excellent | nih.gov |
| NiBr₂/bipyridine, TDAE, FeBr₂, NaI | 2-Chloropyridine | Aryl bromide | 2-Arylpyridine | Moderate to High | acs.org |
TDAE = tetrakis(dimethylamino)ethylene
Iron-Catalyzed Cross-Coupling Methodologies
Iron, being an earth-abundant and environmentally benign metal, has emerged as a sustainable catalyst for cross-coupling reactions. Chloro(2-methoxyphenyl)zinc and other arylzinc reagents can be effectively coupled with various electrophiles under iron catalysis.
Iron-catalyzed cross-coupling reactions often proceed via radical pathways, which distinguishes them from the more common polar mechanisms of palladium and nickel catalysis. nih.govdntb.gov.ua For instance, the reaction between an iron(II) species and an aryl metal reagent can generate an iron(I) species that activates the carbon-halogen bond of an alkyl or aryl halide, leading to the formation of a radical intermediate. nih.gov This radical can then be trapped by another iron species to form an iron(III) intermediate, which ultimately yields the cross-coupled product. nih.gov
The choice of ligand and additives is crucial for achieving high selectivity and yields in iron-catalyzed cross-couplings. For example, the use of urea-based ligands has been shown to be effective in the coupling of alkyl Grignard reagents with chlorobenzenesulfonates, preventing side reactions. nih.gov Similarly, in the coupling of aryl chlorides with aryl Grignard reagents, sterically demanding N-heterocyclic carbene (NHC) ligands have been found to give the highest yields of the desired biaryl product. a-star.edu.sg
Table 2: Iron-Catalyzed Cross-Coupling Reactions
| Catalyst System | Electrophile | Nucleophile | Product | Key Feature | Reference |
| Iron/B₂pin₂ | Aryl chloride | Unactivated alkyl chloride | Alkylated arene | Overcomes inertness of C-Cl bond | nih.gov |
| Fe(OTf)₂/SIPrNap | Aryl chloride/tosylate | Aryl Grignard reagent | Biaryl | High yields with sterically demanding ligand | a-star.edu.sg |
| Iron/Urea ligand | Chlorobenzenesulfonate | Alkyl Grignard reagent | Alkyl-substituted benzenesulfonate | Environmentally benign system | nih.gov |
B₂pin₂ = bis(pinacolato)diboron; SIPrNap = a specific N-heterocyclic carbene ligand
Other Transition Metal-Catalyzed Cross-Couplings
Besides nickel and iron, other transition metals such as palladium and copper are also employed to catalyze cross-coupling reactions involving organozinc reagents like chloro(2-methoxyphenyl)zinc.
Palladium-Catalyzed Cross-Coupling: The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of C-C bond formation. wikipedia.org These reactions are valued for their high functional group tolerance, which is attributed to the relatively low reactivity of organozinc reagents. wikipedia.org The catalytic cycle is similar to that of nickel, involving oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step is often rate-limiting in these reactions. rsc.org The presence of lithium salts can significantly enhance the reactivity of alkylzinc reagents in some cases. nih.gov
Copper-Catalyzed Cross-Coupling: Copper catalysis offers a cost-effective and versatile platform for various cross-coupling reactions. For instance, copper-catalyzed methods have been developed for the site-selective cross-coupling of N-H heterocycles with substrates bearing benzylic C-H bonds, where the selectivity is controlled by co-catalytic additives. nih.gov While direct examples involving chloro(2-methoxyphenyl)zinc are less common in the provided literature, the general principles of copper-catalyzed cross-coupling are applicable. These reactions can sometimes be affected by rearrangements, such as the Smiles rearrangement, which can add a layer of complexity to the reaction outcome. rsc.org
Transmetalation Kinetics and Thermodynamics in Catalytic Cycles
Rate-Determining Steps in Organozinc Transmetalation
In many transition metal-catalyzed cross-coupling reactions involving organozinc reagents, the transmetalation step has been identified as the rate-limiting step. rsc.orgacs.orgnih.gov This has been quantitatively investigated in both nickel- and palladium-catalyzed systems.
For nickel-catalyzed oxidative coupling of arylzinc reagents, the transmetalation between the arylzinc reagent and an arylnickel(II) intermediate was confirmed to be the rate-determining step. acs.orgnih.gov Kinetic studies have allowed for the first quantitative measurements of the rate constants for this process directly from a live catalytic system. acs.orgnih.gov The activation enthalpy for the transmetalation of phenylzinc chloride was determined to be 14.6 kcal/mol. nih.gov
Similarly, in palladium-catalyzed Negishi coupling reactions, kinetic investigations have shown that the transmetalation of an arylzinc halide with an arylpalladium(II) complex is the rate-limiting step. rsc.org The activation enthalpy for this process was found to be 11.3 kcal/mol. rsc.org The substituent on the arylzinc reagent also has a discernible effect on the rate of transmetalation. nih.gov
Energetic Landscape of Zinc-to-Transition Metal Transmetalation
The energetic landscape of the transmetalation process involves the energies of the ground states, transition states, and any intermediates. Understanding this landscape is crucial for predicting reaction outcomes and designing more efficient catalysts.
The stability of the organozinc reagent and the transition metal complex plays a significant role. For instance, in the transmetalation of a zinc(II) salen-type Schiff-base complex, the nature of the solvent and counteranions can control the process. rsc.org In non-coordinating solvents, the complex exists as a dimer, while coordinating solvents stabilize it as a monomeric adduct. rsc.org The stability of this starting adduct has a major impact on the transmetalation rate. rsc.org
Computational methods, such as the prescribed path method, can be employed to explore the energy landscape of transformations involving zinc compounds, suggesting possible transition states and paths. figshare.com While this particular study focused on zinc oxide, the methodology is applicable to understanding the energetic profiles of organozinc transmetalation in catalytic cycles. figshare.com
Computational Chemistry Approaches to Chloro(2-methoxyphenyl)zinc Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms and reactivity of organometallic compounds like chloro(2-methoxyphenyl)zinc.
DFT studies can provide detailed insights into the reaction pathways of cross-coupling reactions. For example, in iron-catalyzed cross-couplings, DFT calculations have been used to explain the selectivity and to revise previously proposed mechanisms, suggesting the involvement of Fe(I), Fe(II), and Fe(III) species in a radical chain reaction. nih.govdntb.gov.ua
For palladium-catalyzed reactions, DFT has been employed to study the mechanism of the Suzuki reaction, a close relative of the Negishi coupling. researchgate.net These calculations have investigated alternative catalytic cycles and have provided insights into the role of counterions and the structure of the transmetalation transition state. researchgate.net
While specific DFT studies focusing solely on chloro(2-methoxyphenyl)zinc were not found in the provided search results, the general application of these methods to arylzinc and other organometallic reagents provides a clear indication of their utility. researchgate.netnih.govresearchgate.net These computational approaches can be used to calculate properties such as molecular structure, vibrational frequencies, and NMR chemical shifts, and to investigate the electronic structure and reactivity through analysis of frontier molecular orbitals (HOMO and LUMO) and charge distributions. researchgate.net Such studies are crucial for a deeper understanding of the factors that govern the reactivity of chloro(2-methoxyphenyl)zinc in various chemical transformations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of transition metal-catalyzed reactions, including those involving arylzinc reagents. DFT calculations allow for the exploration of potential energy surfaces, providing valuable information about the feasibility of different reaction pathways. These studies typically focus on the key elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. rsc.orgorganic-chemistry.org
For a typical Negishi cross-coupling reaction involving an arylzinc reagent like chloro(2-methoxyphenyl)zinc, DFT studies would model the interaction of the organozinc compound with a palladium catalyst. The choice of the functional and basis set is critical for obtaining accurate results. Hybrid functionals, such as B3LYP, and functionals that account for dispersion forces are commonly employed for these types of calculations.
DFT studies on related systems have shown that the electronic nature and steric hindrance of the substituents on the aryl ring of the organozinc reagent can significantly influence the reaction mechanism and kinetics. The methoxy (B1213986) group at the ortho position in chloro(2-methoxyphenyl)zinc is expected to exert both electronic and steric effects. Electronically, the methoxy group is electron-donating, which can influence the nucleophilicity of the aryl group. Sterically, its presence can affect the approach of the reagent to the metal center and influence the stability of intermediates and transition states.
A generalized reaction mechanism for a Negishi coupling that would be investigated using DFT is shown below:
Catalytic Cycle of a Negishi Coupling
| Step | Description |
|---|---|
| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate. |
| Transmetalation | The organic group from the organozinc reagent (in this case, the 2-methoxyphenyl group) is transferred to the Pd(II) center, displacing the halide. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |
This table illustrates the generally accepted steps in a Negishi cross-coupling reaction, which are the primary focus of DFT-based mechanistic studies.
Elucidation of Transition States and Intermediates
A key strength of DFT calculations is the ability to locate and characterize transition states (TS) and intermediates along a reaction coordinate. A transition state represents the highest energy point on the reaction pathway connecting reactants and products for a single elementary step. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. Intermediates are stable, albeit often transient, species that exist in energy minima between transition states.
In the context of a Negishi reaction with chloro(2-methoxyphenyl)zinc, DFT calculations would aim to identify the structures and energies of several key species:
Pre-reaction complexes: Weakly bound adducts between the reactants (e.g., the arylzinc reagent and the palladium catalyst).
Oxidative addition transition state: The structure corresponding to the breaking of the C-X bond of the organic halide and the formation of new bonds to the palladium center.
Transmetalation transition state: This is often the most complex step to model, as it involves the transfer of the 2-methoxyphenyl group from zinc to palladium. The structure of this transition state is influenced by the coordination sphere of both metals.
Palladium(II) intermediates: Species such as [Pd(Ar)(2-methoxyphenyl)(L)n] formed after transmetalation.
Reductive elimination transition state: The structure leading to the formation of the new biaryl C-C bond.
Hypothetical Energy Profile for a Negishi Coupling Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Pre-reaction Complex | -5 to -10 |
| Transition State | +15 to +25 |
| Intermediate | -10 to -20 |
This interactive data table provides a hypothetical but representative range of relative energies for the species involved in a single step of a Negishi coupling, as would be determined by DFT calculations.
Role of Solvation Models in Mechanistic Simulations
Reactions involving organometallic reagents are almost always carried out in solution, and the solvent can have a profound impact on the reaction mechanism and outcome. Therefore, accurately accounting for solvation effects is crucial for meaningful computational studies. DFT calculations can be performed in the gas phase or, more realistically, can incorporate the influence of a solvent through various solvation models.
There are two main types of solvation models used in DFT calculations:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.
For reactions involving charged or highly polar species, such as the intermediates in a Negishi coupling, the choice of solvation model can significantly affect the calculated energies and, therefore, the predicted reaction mechanism. The interaction of the solvent with the zinc and palladium centers, as well as with any halide ions present, can stabilize or destabilize intermediates and transition states. For instance, coordinating solvents like THF are known to play a crucial role in the solubility and reactivity of organozinc halides. Computational studies have highlighted that the coordinating capabilities of the solvent can stabilize transition states and lower activation energies. rsc.org
Common Solvents and their Dielectric Constants Used in Solvation Models
| Solvent | Dielectric Constant (ε) |
|---|---|
| Tetrahydrofuran (THF) | 7.58 |
| Diethyl ether | 4.34 |
| Toluene | 2.38 |
This table lists common solvents for organometallic reactions and their dielectric constants, a key parameter in implicit solvation models.
Iv. Applications of Chloro 2 Methoxyphenyl Zinc in Complex Molecule Synthesis
Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates
The 2-methoxyphenyl motif is present in numerous biologically active compounds and serves as a key building block in medicinal chemistry. Chloro(2-methoxyphenyl)zinc provides a direct and efficient means to introduce this important structural unit.
The Negishi cross-coupling reaction is a powerful tool for the construction of biaryl and arylated heterocyclic scaffolds, which are common cores in many pharmaceutical agents. The reaction's tolerance for a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules.
One notable example where a 2-methoxyphenyl group is crucial is in the synthesis of lamellarin alkaloids, a class of marine-derived compounds with potent cytotoxic and topoisomerase inhibitory activities. researchgate.netnih.govresearchgate.netmdpi.comnih.gov While specific reports detailing the use of chloro(2-methoxyphenyl)zinc in the total synthesis of lamellarins are not prevalent in the searched literature, the general synthetic strategies often involve the coupling of a substituted pyrrole (B145914) with an aryl partner bearing a 2-methoxy substituent. The Negishi coupling would be an ideal candidate for such a transformation.
| Target Molecule Class | Key Synthetic Step | Reagent | Potential Application of Chloro(2-methoxyphenyl)zinc |
| Lamellarin Alkaloids | Suzuki or Stille Coupling | 2-Methoxyphenylboronic acid or stannane | As a direct alternative in a Negishi coupling |
| Biaryl-containing drugs | C-C bond formation | Various arylating agents | Introduction of the 2-methoxyphenyl moiety |
Table 2: Potential Applications of Chloro(2-methoxyphenyl)zinc in the Synthesis of Bioactive Scaffolds. This table illustrates how chloro(2-methoxyphenyl)zinc could be employed in the synthesis of important pharmaceutical scaffolds.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, enabling rapid access to analogues for structure-activity relationship (SAR) studies. nih.govthieme.denih.gov The direct arylation of drug molecules and intermediates with organometallic reagents like chloro(2-methoxyphenyl)zinc represents a highly attractive LSF approach.
Ruthenium-catalyzed late-stage directed arylation of pharmaceuticals has been demonstrated, showcasing the feasibility of introducing aryl groups into complex, functionalized molecules. nih.govthieme.de While these studies may not have specifically used chloro(2-methoxyphenyl)zinc, they establish a proof-of-concept for its potential application in this area. The ortho-methoxy group in chloro(2-methoxyphenyl)zinc could also serve as a directing group in certain C-H activation methodologies, further enhancing its utility in LSF.
Material Science Applications of Organozinc-Derived Products
The unique electronic and structural properties of molecules containing the 2-methoxyphenyl group can be harnessed for the development of novel materials. While direct applications of products derived from chloro(2-methoxyphenyl)zinc are not extensively reported, the broader field of organozinc chemistry provides insights into potential uses.
Organozinc compounds serve as precursors for the synthesis of a variety of materials, including luminescent coordination polymers and semiconductor nanoparticles. nih.govresearchgate.netnih.govmdpi.com For example, organozinc precursors have been used to create zinc oxide (ZnO) nanoparticles with controlled size and morphology, which have applications in electronics and optoelectronics. nih.govmdpi.com
Furthermore, arylated compounds are key components in organic electronics, particularly as hole-transporting materials (HTMs) in devices like perovskite solar cells. rsc.orgnih.govresearchgate.netnih.govresearchgate.net The electronic properties of the 2-methoxyphenyl group could make it a suitable component in the design of new HTMs. The synthesis of such materials often relies on cross-coupling reactions where an arylzinc reagent like chloro(2-methoxyphenyl)zinc could be a key reactant. The development of zinc complex-based HTMs has shown promise in improving the performance of perovskite solar cells. rsc.org
| Material Type | Synthetic Precursor | Potential Role of Chloro(2-methoxyphenyl)zinc |
| ZnO Nanoparticles | Organozinc complexes | As a precursor for doped or surface-modified ZnO |
| Coordination Polymers | Zinc salts and organic linkers | As a source of zinc and the 2-methoxyphenyl ligand |
| Hole-Transport Materials | Arylated organic molecules | As a reagent for introducing the 2-methoxyphenyl group |
Table 3: Potential Material Science Applications of Products Derived from Chloro(2-methoxyphenyl)zinc. This table outlines prospective areas where materials synthesized using chloro(2-methoxyphenyl)zinc could find applications.
Synthesis of Functional Polymers
The synthesis of functional polymers, particularly conjugated polymers, often relies on transition-metal-catalyzed cross-coupling reactions. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org Chloro(2-methoxyphenyl)zinc can serve as a key monomer or reagent in such polymerizations.
The general scheme for a Negishi cross-coupling polymerization would involve the reaction of a dihaloaromatic monomer with a di-zincated aromatic monomer, or the self-coupling of a monomer bearing both a halide and a zinc-halide functionality. In the context of chloro(2-methoxyphenyl)zinc, it could be used to introduce 2-methoxyphenyl units into a polymer backbone. For instance, the reaction of chloro(2-methoxyphenyl)zinc with a dihaloarene in the presence of a suitable palladium catalyst would lead to the formation of a poly(arylene) derivative.
The methoxy (B1213986) group at the ortho-position of the phenyl ring in chloro(2-methoxyphenyl)zinc is expected to play a crucial role in determining the properties of the resulting polymers. This electron-donating group can increase the electron density of the polymer backbone, which in turn can influence its electronic and optical properties. Furthermore, the steric bulk of the methoxy group can affect the conformation of the polymer chain, potentially leading to polymers with specific morphologies and solubility characteristics. Research on related methoxy-substituted polymers has shown that such substitutions can lead to materials with tunable properties. escholarship.orggoogle.com
While direct experimental data on the use of chloro(2-methoxyphenyl)zinc in polymerization is limited in publicly available literature, the principles of Negishi coupling with other arylzinc halides are well-documented. nih.govnih.gov These studies provide a strong basis for predicting the successful application of chloro(2-methoxyphenyl)zinc in creating novel functional polymers with tailored properties.
Table of Potential Polymer Structures Synthesized Using Chloro(2-methoxyphenyl)zinc
| Monomer 1 | Monomer 2 | Resulting Polymer Structure (Repeating Unit) | Potential Polymer Properties |
| Chloro(2-methoxyphenyl)zinc | 1,4-Dibromobenzene | Poly(2-methoxy-p-phenylene) | Enhanced solubility, modified electronic properties due to the methoxy group. |
| Chloro(2-methoxyphenyl)zinc | 2,5-Dibromothiophene | Poly(2-(2-methoxyphenyl)thiophene) | Tunable band gap, potential for use in organic electronics. |
| Chloro(2-methoxyphenyl)zinc | 9,9-Dioctyl-2,7-dibromofluorene | Poly(9,9-dioctylfluorene-co-2-methoxyphenylene) | Blue-light emitting polymer, improved processability. |
Preparation of Optoelectronic Materials
The tailored electronic and photophysical properties of conjugated polymers make them highly suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of specific functional groups into the polymer structure is a key strategy for tuning these properties.
The use of chloro(2-methoxyphenyl)zinc in the synthesis of such materials offers a pathway to introduce the 2-methoxyphenyl moiety, which can significantly impact the optoelectronic characteristics of the resulting polymer. The electron-donating nature of the methoxy group can raise the highest occupied molecular orbital (HOMO) energy level of the polymer. This modification of the electronic band structure can influence charge injection and transport properties, which are critical for device performance. For example, in OLEDs, a higher HOMO level can facilitate more efficient hole injection from the anode.
Furthermore, the steric hindrance provided by the ortho-methoxy group can disrupt the planarity of the polymer backbone. This can lead to a decrease in intermolecular interactions and aggregation, which can in turn enhance the photoluminescence quantum yield in the solid state, a desirable feature for light-emitting materials. The synthesis of light-emitting polymers often involves cross-coupling reactions where precise control over the polymer's structure and properties is crucial. escholarship.org
While specific studies detailing the synthesis of optoelectronic materials using chloro(2-methoxyphenyl)zinc are not readily found, the broader field of conjugated polymer chemistry provides strong evidence for the potential of this approach. For instance, the introduction of methoxy groups at various positions on the phenyl rings of poly(p-phenylene vinylene) (PPV) and other conjugated polymers is a well-established method for tuning their emission color and efficiency.
Table of Potential Optoelectronic Properties of Polymers Derived from Chloro(2-methoxyphenyl)zinc
| Polymer Type | Potential Application | Expected Influence of 2-Methoxyphenyl Group |
| Poly(arylene)s | Organic Light-Emitting Diodes (OLEDs) | Blue-shifted emission, improved solution processability, enhanced photoluminescence efficiency. |
| Donor-Acceptor Copolymers | Organic Photovoltaics (OPVs) | Increased open-circuit voltage (Voc) due to higher HOMO level, modified morphology of the active layer. |
| Poly(thiophene) Derivatives | Organic Field-Effect Transistors (OFETs) | Altered charge carrier mobility due to changes in polymer packing, tunable threshold voltage. |
V. Ligand Effects and Catalyst Design in Chloro 2 Methoxyphenyl Zinc Mediated Reactions
Influence of Ancillary Ligands on Reactivity and Selectivity
The inherent Lewis acidity of the zinc atom in chloro(2-methoxyphenyl)zinc allows it to associate with various donor ligands. uu.nl This interaction can break down the aggregate structures that organozinc halides tend to form in solution, leading to more soluble and reactive monomeric or dimeric species. uu.nl The choice of ligand—be it a phosphine (B1218219), an N-heterocyclic carbene (NHC), or a chiral molecule—is a determining factor in the outcome of a reaction, governing both the rate of reaction and the stereochemical or regiochemical selectivity.
Phosphine-Based Ligands
Phosphine ligands are a cornerstone of transition-metal catalysis, and their role in modulating reactions involving organozinc reagents, such as in Negishi cross-coupling, is well-established. tcichemicals.comorganic-chemistry.org The electronic and steric properties of phosphine ligands can be finely tuned, which in turn influences the key steps of a catalytic cycle, namely oxidative addition and reductive elimination. tcichemicals.com
Electronic Effects: Electron-rich phosphines, such as trialkylphosphines (e.g., tri-tert-butylphosphine), increase the electron density on the transition metal center (e.g., palladium or nickel). This enhanced electron density facilitates the oxidative addition of an organohalide to the metal center, a critical step in cross-coupling reactions. tcichemicals.com
Steric Effects: The bulkiness of a phosphine ligand, often quantified by its cone angle, is crucial for promoting the reductive elimination step, which forms the desired carbon-carbon bond and regenerates the active catalyst. tcichemicals.com Bulky ligands like X-Phos and S-Phos have demonstrated exceptional activity and scope in Suzuki-Miyaura and Negishi couplings involving challenging substrates like aryl chlorides. sigmaaldrich.com
In the context of chloro(2-methoxyphenyl)zinc, the use of a palladium catalyst equipped with a suitable phosphine ligand is essential for achieving high yields in cross-coupling reactions. The 2-methoxy group introduces both steric hindrance and a potential coordinating site, making the choice of ligand even more critical to navigate these effects and achieve efficient coupling. Ylide-functionalized phosphines, for instance, have shown record-setting activities in palladium-catalyzed arylations of organozinc reagents with aryl electrophiles. researchgate.net
Table 1: Influence of Representative Phosphine Ligands in Arylzinc Cross-Coupling Reactions
| Ligand Type | Example Ligand | Key Structural Feature | Primary Effect on Catalysis | Typical Application |
|---|---|---|---|---|
| Electron-Rich Alkylphosphine | Tri-tert-butylphosphine | High basicity, large cone angle | Promotes oxidative addition | Coupling of unreactive aryl chlorides |
| Bulky Biarylphosphine | X-Phos | Sterically demanding biaryl backbone | Facilitates reductive elimination | General high-turnover cross-couplings |
| Ferrocene-Based | dppf | Wide bite angle, redox-active backbone | Stabilizes catalyst, good for selectivity | Cross-coupling of aryl bromides |
| Ylide-Functionalized | YPhos | Extremely strong electron donation | Enables room-temperature couplings | Arylation of organozinc reagents |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands, often considered superior alternatives to phosphines in many catalytic applications. researchgate.netbeilstein-journals.org Their primary characteristic is their nature as strong σ-donating ligands, which allows them to form very stable bonds with transition metals. scripps.edu This stability often translates to more robust and longer-lived catalysts.
Key features of NHC ligands in the context of chloro(2-methoxyphenyl)zinc mediated reactions include:
Strong M-L Bond: The bond between an NHC and a metal center is typically stronger than a corresponding phosphine-metal bond, reducing ligand dissociation and catalyst decomposition pathways. scripps.edu
Tunable Sterics: The steric environment around the metal center can be easily modified by changing the substituents on the nitrogen atoms of the heterocyclic ring (e.g., from methyl to mesityl or adamantyl groups). This allows for precise control over the accessibility of the catalytic site.
Enhanced Reactivity: The strong electron-donating ability of NHCs can significantly enhance the reactivity of the metal catalyst, enabling difficult cross-couplings, such as those involving sterically hindered partners or unreactive electrophiles. researchgate.net
For reactions involving chloro(2-methoxyphenyl)zinc, NHC-ligated palladium or nickel complexes can offer superior performance, especially in challenging Negishi cross-coupling reactions where catalyst stability and high turnover numbers are desired. nih.gov
Chiral Ligands for Asymmetric Synthesis
The generation of enantiomerically enriched products is a central goal of modern organic synthesis. When chloro(2-methoxyphenyl)zinc is used as a nucleophile in reactions that create a new stereocenter, the presence of a chiral ligand is essential. These ligands coordinate to the metal catalyst (or in some cases, directly to the zinc), creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
Common strategies and ligand classes include:
Addition to Carbonyls: The enantioselective addition of organozinc reagents to aldehydes is a classic transformation. Chiral amino alcohols, diols (like TADDOL), and BINOL derivatives have been used to catalyze these reactions with high enantioselectivity. acs.orgmdpi.com
Conjugate Addition: Chiral ligands can control the 1,4-addition of arylzinc reagents to α,β-unsaturated systems. Rhodium catalysts paired with chiral dienes or phosphoramidites are effective for this purpose. nih.gov
Asymmetric Cross-Coupling: Nickel-catalyzed asymmetric Negishi couplings have been developed for the reaction of racemic secondary propargylic halides with arylzinc reagents, using chiral pybox ligands to achieve excellent enantioselectivity in a stereoconvergent process. organic-chemistry.org
Iridium-Catalyzed Allylic Substitution: Chiral phosphoramidite ligands paired with iridium catalysts enable the highly regio- and enantioselective allylic substitution with arylzinc reagents. acs.org
The 2-methoxyphenyl group itself can exert stereoelectronic effects that may either synergize or compete with the chiral ligand, making careful ligand selection critical for achieving high enantiomeric excess (ee).
Table 2: Examples of Chiral Ligands in Asymmetric Reactions with Arylzinc Reagents
| Ligand Class | Example Ligand | Reaction Type | Role of Ligand | Typical Enantioselectivity |
|---|---|---|---|---|
| Amino Alcohols | (-)-N,N-Dibutylnorephedrine (DBNE) | Addition to Aldehydes | Forms chiral zinc-alkoxide catalyst | Good to Excellent (>90% ee) |
| Bisoxazoline | pybox | Asymmetric Negishi Coupling | Creates chiral Ni catalyst environment | Excellent (>90% ee) |
| Binaphthol | (R)-BINOL | Addition to Aldehydes | Forms chiral zinc-binaphtholate catalyst | Excellent (>95% ee) |
| Phosphoramidite | (R,R)-Ph-BPE | Ir-catalyzed Allylic Arylation | Controls regio- and enantioselectivity | Excellent (>98% ee) |
Rational Design of Catalytic Systems for Chloro(2-methoxyphenyl)zinc Transformations
Rational catalyst design moves beyond empirical screening by using mechanistic understanding to create more efficient and selective catalytic systems. acs.orgdigitellinc.com For reactions involving chloro(2-methoxyphenyl)zinc, this involves considering the properties of the organozinc reagent, the substrate, and the desired transformation to select or design an optimal ligand and metal precursor.
Key principles include:
Matching Ligand to Substrate: The steric and electronic properties of the ligand should be matched to the substrates. For the sterically encumbered chloro(2-methoxyphenyl)zinc, a less bulky ligand might be required to allow for efficient transmetalation, while a bulkier ligand might be needed to promote reductive elimination from a hindered intermediate.
Mechanism-Based Optimization: Understanding the rate-limiting step of the catalytic cycle is crucial. If oxidative addition is slow, a strongly electron-donating ligand (like an NHC or an electron-rich phosphine) is chosen. If reductive elimination is the bottleneck, a sterically bulky ligand is preferred. tcichemicals.com
Data-Driven Approaches: Modern approaches leverage computational chemistry and machine learning to predict the effectiveness of ligands, creating databases and models that can guide catalyst selection and accelerate the discovery of new, highly active systems. rsc.org
Harnessing Secondary Interactions: The 2-methoxy group in chloro(2-methoxyphenyl)zinc can act as a weakly coordinating hemilabile group. A catalyst system can be designed to take advantage of this interaction to stabilize transition states or control regioselectivity.
Mechanistic Role of Ligands in Stabilizing Intermediates and Transition States
Beyond simply tuning the steric and electronic properties of the metal center, ancillary ligands play a fundamental mechanistic role in stabilizing reactive intermediates and lowering the energy of transition states.
Preventing Aggregation and Decomposition: As mentioned, organozinc reagents like chloro(2-methoxyphenyl)zinc can exist as unreactive aggregates. Coordinating solvents (like THF) or added ligands break up these clusters to form soluble, monomeric RZnX(L)n species, which are the active transmetalating agents. chemrxiv.org Additives like pivalates can also enhance the stability of arylzinc species against moisture by sequestering water. nih.govdntb.gov.ua
Stabilizing Catalytic Intermediates: In a Negishi cross-coupling cycle, ligands stabilize the active Pd(0) or Ni(0) species, preventing its decomposition into inactive metal black. They remain coordinated throughout the cycle, influencing the geometry and energy of the oxidative addition adduct and the transmetalation transition state.
Inhibiting Side Reactions: The accumulation of the Lewis acidic byproduct ZnCl2 during a reaction can form inhibitory intermetallic species with the active catalyst (e.g., LnM-ZnCl2). rsc.org Ligands can mitigate this product inhibition by sterically shielding the metal center or by altering its electronic properties to disfavor the formation of such inactive adducts.
Vi. Advanced Spectroscopic and Analytical Techniques in Mechanistic Elucidation of Chloro 2 Methoxyphenyl Zinc
In-Situ Spectroscopic Monitoring of Organozinc Reactions
In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, providing invaluable data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediate species without altering the reaction environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the mechanism of reactions involving chloro(2-methoxyphenyl)zinc. By acquiring NMR spectra at various time points during a reaction, a kinetic profile can be constructed. rsc.org The integration of signals corresponding to specific protons or carbon atoms in the starting material, intermediates, and products allows for the quantification of each species' concentration over time. acs.org
For instance, in a cross-coupling reaction, the disappearance of the aromatic signals of chloro(2-methoxyphenyl)zinc and the appearance of new signals corresponding to the coupled product can be tracked. ¹H NMR is particularly useful for this purpose. Furthermore, the detection of short-lived intermediates is sometimes possible, often characterized by broadened signals or chemical shifts that differ significantly from both reactants and products. beilstein-journals.org These intermediates are key to understanding the reaction pathway. beilstein-journals.org Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can also help distinguish between different species in solution based on their diffusion coefficients, which relate to their size and aggregation state.
Table 1: Illustrative ¹H NMR Chemical Shift Data for Monitoring a Hypothetical Reaction
| Species | Key Protons | Expected Chemical Shift (δ, ppm) | Observation During Reaction |
| Chloro(2-methoxyphenyl)zinc | Aromatic-H (ortho to Zn) | ~7.8 - 8.2 | Signal decreases |
| Chloro(2-methoxyphenyl)zinc | Methoxy (B1213986) (-OCH₃) | ~3.9 | Signal decreases |
| Electrophile (e.g., Aryl Halide) | Aromatic-H | ~7.0 - 7.6 | Signal decreases |
| Coupling Product | Aromatic-H | ~7.2 - 7.9 | Signal increases |
| Coupling Product | Methoxy (-OCH₃) | ~3.8 | Signal appears and increases |
| Reaction Intermediate (e.g., Pd-complex) | Ligand Protons | Varies (often broad) | May appear transiently |
Note: Data are illustrative and can vary based on solvent, temperature, and specific reaction conditions.
Infrared (IR) spectroscopy is highly effective for monitoring changes in functional groups during a reaction. The vibrational frequencies of chemical bonds are sensitive to their environment. In reactions of chloro(2-methoxyphenyl)zinc, in-situ IR spectroscopy can track the transformation of key bonds. For example, the C-Zn and C-Cl bonds have characteristic vibrations in the far-IR region, while changes in the aromatic ring substitution pattern and the C-O stretch of the methoxy group can be observed in the mid-IR range. acgpubs.orgresearchgate.net The formation of a new carbon-carbon bond in a coupling reaction will result in the appearance of new vibrational modes characteristic of the product's skeleton. This technique is particularly useful in flow chemistry setups, where an IR probe can be placed in the reaction stream for continuous analysis. beilstein-journals.org
Table 2: Characteristic IR Absorption Frequencies for Functional Group Analysis
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Significance in Reaction Monitoring |
| Aryl-Zinc | C-Zn | 400 - 600 | Disappearance indicates consumption of the organozinc reagent. |
| Aryl Ether | Ar-O-C | 1230 - 1270 (asymmetric stretch) | Shift indicates changes in the electronic environment of the methoxy group. |
| Aromatic Ring | C=C | 1400 - 1600 | Changes in pattern indicate altered substitution on the aromatic ring. |
| Carbon-Halogen | C-X (in electrophile) | 500 - 800 | Disappearance indicates consumption of the electrophile. |
Mass Spectrometry for Reaction Intermediates Identification
Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying low-concentration, often charged, reaction intermediates. rsc.org Techniques like Electrospray Ionization (ESI-MS) and Cold-Spray Ionization (CSI-MS) allow for the gentle transfer of ions from the reaction solution into the gas phase for analysis. This is crucial for studying organometallic reaction mechanisms, where key intermediates, such as catalytic species or transient adducts of chloro(2-methoxyphenyl)zinc, may exist in minute quantities. rsc.org By analyzing the mass-to-charge ratio (m/z) of the species present, it is possible to identify proposed intermediates and gain insight into the elemental composition through isotopic patterns. Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, providing structural information.
X-ray Crystallography of Related Organozinc Complexes and Adducts
While obtaining a crystal structure of a reactive species like chloro(2-methoxyphenyl)zinc itself can be challenging, X-ray crystallography of more stable, related organozinc complexes and adducts provides invaluable mechanistic insights. nih.gov The solid-state structure of analogous arylzinc halides reveals details about coordination numbers, preferred geometries (e.g., tetrahedral zinc centers), and the nature of the zinc-carbon bond. nih.gov It can also elucidate the tendency of these molecules to form dimers or higher-order aggregates through bridging halides, which significantly impacts their reactivity in solution. For example, the crystal structure of a related zinc complex showed a distorted trigonal-bipyramidal geometry around the zinc(II) ion. nih.gov Such structural data for stable analogues serve as excellent models for understanding the likely structure and aggregation state of chloro(2-methoxyphenyl)zinc in solution and for rationalizing its reactivity in mechanistic cycles. nih.gov
Kinetic Isotope Effect Studies for Mechanistic Pathway Determination
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. princeton.eduwikipedia.org This is achieved by comparing the reaction rates of molecules containing different isotopes of a particular atom.
In the context of reactions involving chloro(2-methoxyphenyl)zinc, a primary KIE would be observed if a bond to an isotopically substituted atom is broken or formed in the rate-determining step. For example, replacing a hydrogen atom with deuterium (B1214612) on the aromatic ring at the position of C-C bond formation could reveal if C-H activation is involved. More commonly, secondary KIEs are used. wikipedia.org For instance, substituting ¹²C with ¹³C at the zinc-bound carbon of the 2-methoxyphenyl group can help elucidate the transition state structure. A significant secondary KIE (k₁₂/k₁₃ > 1) would suggest a change in hybridization or coordination at that carbon atom in the rate-determining step, providing evidence for specific mechanistic pathways like oxidative addition or transmetalation in cross-coupling reactions. researchgate.netepfl.ch
Table 3: Hypothetical Kinetic Isotope Effects for Mechanistic Elucidation
| Isotopic Substitution | Type of KIE | Expected k_light / k_heavy | Mechanistic Implication |
| ¹²C/¹³C at C-Zn | Secondary | > 1 (Normal) | Significant change in bonding/hybridization at the carbon center in the RDS. |
| ¹²C/¹³C at C-Zn | Secondary | ≈ 1 | No significant change in bonding at the carbon center in the RDS. |
| ¹H/²H at ortho position | Secondary | > 1 (Normal) | Steric hindrance or hyperconjugative effects are important in the transition state. |
| ³⁵Cl/³⁷Cl | Primary | > 1 (Normal) | Cleavage of the Zn-Cl bond is part of the rate-determining step. |
Note: The magnitude of the KIE provides detailed information about the transition state's structure and symmetry. baranlab.org
Vii. Future Directions and Emerging Research Avenues for Chloro 2 Methoxyphenyl Zinc
Development of Novel Reaction Manifolds
The exploration of new reaction manifolds for chloro(2-methoxyphenyl)zinc is a primary focus of future research. While its utility in Negishi cross-coupling is well-established, its potential in other transformations remains largely untapped. Future work will likely concentrate on expanding the scope of its reactivity to include a broader range of electrophilic partners and catalytic systems.
One promising area is the development of diastereoselective and enantioselective cross-coupling reactions. By employing chiral ligands, it may be possible to control the stereochemical outcome of reactions involving chloro(2-methoxyphenyl)zinc, providing access to complex, stereochemically-defined molecules. Research into cobalt-catalyzed cross-coupling reactions of functionalized alkylzinc reagents with (hetero)aryl halides has shown high diastereoselectivity, a strategy that could be adapted for chloro(2-methoxyphenyl)zinc. mit.edu
Integration with Photoredox and Electrochemistry for Green Synthesis
The convergence of organozinc chemistry with photoredox and electrochemical methods represents a significant leap towards greener and more sustainable synthesis. These techniques offer alternative energy inputs to drive chemical transformations, often under milder conditions and with higher selectivity.
Photoredox Catalysis: The use of visible light to initiate chemical reactions has gained considerable traction. For chloro(2-methoxyphenyl)zinc, photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. Research has shown that organic photocatalysts can activate organozinc reagents to generate alkyl radicals, which can then participate in a variety of coupling reactions. researchgate.netresearchgate.netdocumentsdelivered.com This approach could be extended to chloro(2-methoxyphenyl)zinc, allowing for its use in radical-mediated arylation reactions. The activation of aryl halides for C-C bond formation without a photoredox catalyst, relying on the photoexcitation of anion radicals, also presents a promising, more sustainable pathway. dntb.gov.ua
Electrochemistry: Electrochemical methods provide a powerful and environmentally friendly way to generate and react organozinc species. nih.gov The electrochemical synthesis of arylzinc compounds can be achieved using a sacrificial zinc anode, avoiding the need for pre-activated zinc or harsh reagents. nih.gov This technique could be applied to the synthesis of chloro(2-methoxyphenyl)zinc, offering a cleaner and more controlled production method. Furthermore, the integration of electrochemistry with flow systems can enhance the efficiency and scalability of these processes. vapourtec.com
Exploration of Sustainable and Earth-Abundant Metal Catalysis
The reliance on precious metal catalysts like palladium is a significant drawback in many cross-coupling reactions. A major thrust in future research is the development of catalytic systems based on more sustainable and earth-abundant metals, such as iron and cobalt.
Cobalt-catalyzed cross-coupling reactions have already shown promise for coupling functionalized alkylzinc reagents with aryl halides. mit.edu Adapting these systems for use with chloro(2-methoxyphenyl)zinc could provide a more cost-effective and environmentally friendly alternative to traditional palladium-catalyzed methods. A new chemical method for preparing arylzinc intermediates using a simple cobalt catalyst and zinc dust has been described, which could be a versatile and simple procedure for generating chloro(2-methoxyphenyl)zinc. nih.govcapes.gov.br
Iron-catalyzed cross-coupling reactions are also an attractive area of investigation. While still a developing field, the potential benefits of using a cheap, non-toxic, and abundant metal like iron are substantial. Future research will likely focus on designing robust iron-based catalysts that can effectively mediate the coupling of chloro(2-methoxyphenyl)zinc with a variety of partners.
Computational Predictions for New Reactivity and Selectivity Profiles
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and reaction conditions. For chloro(2-methoxyphenyl)zinc, computational studies can provide valuable insights into its reactivity and selectivity.
Density Functional Theory (DFT) calculations can be used to model the transition states of various cross-coupling reactions, helping to elucidate reaction mechanisms and predict the most favorable reaction pathways. This information can guide the experimental design of new catalytic systems with improved efficiency and selectivity. For example, computational studies on the Negishi reaction can provide insights into the mechanism and the role of the zinc reagent. wikipedia.org
Furthermore, computational screening of different ligands and catalysts can accelerate the discovery of new reaction manifolds for chloro(2-methoxyphenyl)zinc. By predicting the electronic and steric effects of different ligands on the catalytic cycle, researchers can identify promising candidates for experimental investigation, saving time and resources.
Application in Flow Chemistry for Industrial Relevance and Efficiency
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. vapourtec.comresearchgate.netresearchgate.net The application of flow chemistry to reactions involving chloro(2-methoxyphenyl)zinc is a key area for future development, particularly for its industrial applications.
The in situ generation of organozinc reagents in a flow system, followed by their immediate use in a subsequent cross-coupling reaction, is a particularly attractive strategy. acs.orgnih.gov This "telescoped" approach minimizes the handling of potentially unstable organometallic intermediates and allows for precise control over reaction parameters such as temperature, pressure, and reaction time. wikipedia.orgacs.org Recent reviews highlight the growing number of applications for organozinc reagents in continuous flow chemistry, particularly in Negishi couplings. dntb.gov.uavapourtec.comresearchgate.net
The development of packed-bed reactors containing immobilized catalysts can further enhance the efficiency and sustainability of flow processes. researchgate.net These systems allow for easy separation of the catalyst from the product stream and enable catalyst recycling, reducing costs and waste. The scalability of flow chemistry makes it an ideal platform for the large-scale synthesis of valuable chemical intermediates and active pharmaceutical ingredients derived from chloro(2-methoxyphenyl)zinc. acs.orgacs.orgmagritek.com
Q & A
Q. What strategies resolve contradictions in reported solubility or stability data for Zinc, chloro(2-methoxyphenyl)- across studies?
- Methodological Answer : Standardize testing conditions (e.g., pH, ionic strength) using buffered solutions. Compare data across solvents (DMSO vs. aqueous) via UV-Vis spectroscopy or gravimetric analysis. Investigate polymorphic forms using differential scanning calorimetry (DSC) and X-ray diffraction. Cross-reference literature while accounting for synthesis variations (e.g., trace moisture during preparation) .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. How does the coordination environment of Zinc, chloro(2-methoxyphenyl)- influence its application in supramolecular chemistry or material science?
- Methodological Answer : Study ligand substitution kinetics using stopped-flow spectrophotometry to assess lability. Probe self-assembly into metal-organic frameworks (MOFs) via solvothermal synthesis, analyzing porosity with BET surface area measurements. Compare catalytic activity in cross-coupling reactions (e.g., Sonogashira) with palladium analogs to evaluate zinc’s role as a Lewis acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
